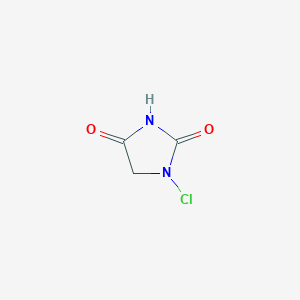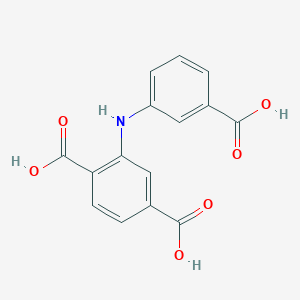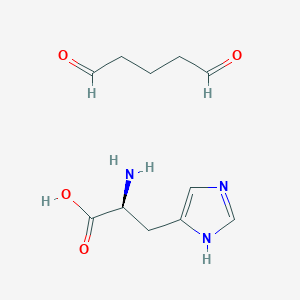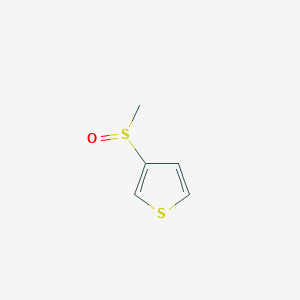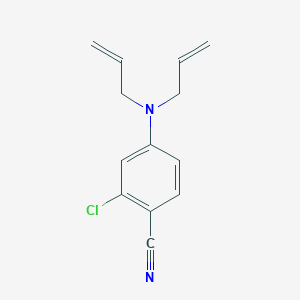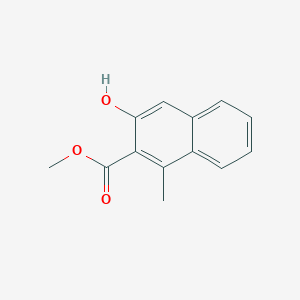
Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate typically involves the esterification of 3-hydroxy-1-methylnaphthalene-2-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-oxo-1-methylnaphthalene-2-carboxylate.
Reduction: Formation of 3-hydroxy-1-methylnaphthalene-2-methanol.
Substitution: Formation of halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-hydroxy-3-methylnaphthalene-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for targeted research and development.
Properties
CAS No. |
663937-59-5 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-8-10-6-4-3-5-9(10)7-11(14)12(8)13(15)16-2/h3-7,14H,1-2H3 |
InChI Key |
HYGPNASFRGJMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C12)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)
![[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde](/img/structure/B12534756.png)
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
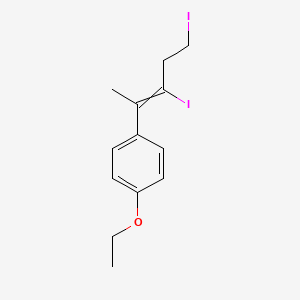
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
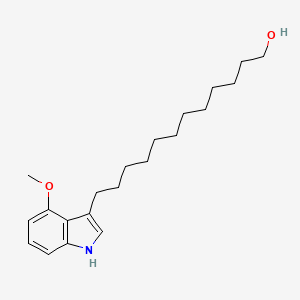
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)
